molecular formula C17H13FN2OS B11355867 N-(4-fluorobenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide

N-(4-fluorobenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B11355867
M. Wt: 312.4 g/mol
InChI Key: BTEJCUMPBASMGH-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of succinate dehydrogenase (SDH), disrupting the enzyme’s function and inhibiting the growth of fungal pathogens . The compound’s fluorophenyl and pyridine groups facilitate strong binding interactions with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Fluorophenyl)methyl]-N-(pyrazin-2-yl)thiophene-2-carboxamide
  • N-[(4-Fluorophenyl)methyl]-N-(pyridin-3-yl)thiophene-2-carboxamide

Uniqueness

N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide is unique due to its specific combination of a fluorophenyl group, a pyridine ring, and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to inhibit succinate dehydrogenase (SDH) with high specificity sets it apart from other similar compounds .

Properties

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C17H13FN2OS/c18-14-8-6-13(7-9-14)12-20(16-5-1-2-10-19-16)17(21)15-4-3-11-22-15/h1-11H,12H2

InChI Key

BTEJCUMPBASMGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=C(C=C2)F)C(=O)C3=CC=CS3

Origin of Product

United States

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